molecular formula C9H7BrO2 B190138 3-Bromochroman-4-one CAS No. 1776-09-6

3-Bromochroman-4-one

Cat. No. B190138
CAS RN: 1776-09-6
M. Wt: 227.05 g/mol
InChI Key: FTRRZJIVFMSIJJ-UHFFFAOYSA-N
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Patent
US06638685B2

Procedure details

The sulfonium salt compound expressed by structural formula [6] was synthesized as follows. First, the present inventor prepared 3-bromo-4-chromanone. The 3-bromo-4-chromanone was synthesized in accordance with the report by W. S. Johnson et. al. in J. Am. Chem. Soc., vol. 66, pages 218-220, 1944. 10.4 grams of 3-bromo-4-chromanone was dissolved in 42 milli-litters of ethanol. 21.3 milli-litters of 15% water solution of methyl-mercaptan sodium salt was dropped thereinto. The resultant solution was agitated at room temperature for 2 hours, and the resultant mixture was poured into cold water. An organic layer was extracted by using 200 milli-litters of ether, and the ether layer was washed in sodium chloride and, thereafter, water. The ether layer was dried by using magnesium sulfate, and the solvent was removed in low pressure. The residue was put in a silica gel column. Using eluate containing hexane and ethyl acetate at 3:1, the residue was separated and refined. Then, 1.52 grams of 3-methylthio-4-chromanone was obtained. The yield was 17%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 6 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.4 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
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Type
reactant
Reaction Step Five
Quantity
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reactant
Reaction Step Five
[Compound]
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resultant solution
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
[SH3+:1].[Br:2][CH:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4]1.O.[Na].[CH3:16]S>C(O)C>[Br:2][CH:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4]1.[CH3:16][S:1][CH:3]1[C:12](=[O:13])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4]1 |f:3.4,^1:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH3+]
Step Two
Name
[ 6 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1COC2=CC=CC=C2C1=O
Step Four
Name
Quantity
10.4 g
Type
reactant
Smiles
BrC1COC2=CC=CC=C2C1=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].CS
Step Six
Name
resultant solution
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0 (± 1) mol
Type
reactant
Smiles
Step Seven
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resultant mixture
Quantity
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Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was synthesized
EXTRACTION
Type
EXTRACTION
Details
An organic layer was extracted
WASH
Type
WASH
Details
the ether layer was washed in sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in low pressure
ADDITION
Type
ADDITION
Details
Using eluate containing hexane and ethyl acetate at 3:1
CUSTOM
Type
CUSTOM
Details
the residue was separated

Outcomes

Product
Name
Type
product
Smiles
BrC1COC2=CC=CC=C2C1=O
Name
Type
product
Smiles
CSC1COC2=CC=CC=C2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.